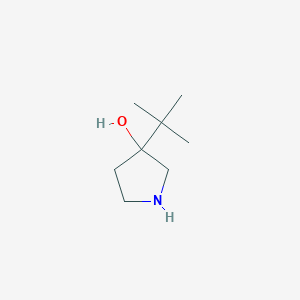

3-Tert-butylpyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in modern chemistry. frontiersin.org Its prevalence is not coincidental; it is a structural motif found in numerous natural products, including alkaloids and essential amino acids like proline. mdpi.com This natural precedent has inspired chemists to incorporate the pyrrolidine nucleus into a vast array of synthetic molecules with significant biological and pharmacological applications. frontiersin.orgtandfonline.com In fact, the pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold is rooted in several key physicochemical properties:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. nih.gov Its sp³-hybridized carbon atoms provide a defined three-dimensional geometry, which is crucial for effective and specific interactions with biological targets like enzymes and receptors that have complex 3D binding pockets. nih.govresearchgate.net This non-planarity allows for a phenomenon known as "pseudorotation," enabling the scaffold to efficiently explore pharmacophore space. nih.govresearchgate.net

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov The specific spatial arrangement of substituents on the ring can drastically alter a molecule's biological activity, as different stereoisomers interact differently with chiral biological macromolecules. nih.govresearchgate.net This provides a powerful tool for medicinal chemists to fine-tune the efficacy and selectivity of drug candidates.

Physicochemical Modulation: The nitrogen atom imparts basicity and hydrophilicity, properties that can be modulated through substitution to optimize a compound's solubility, membrane permeability, and metabolic stability—key parameters in drug design. tandfonline.combohrium.com

Synthetic Accessibility: The pyrrolidine ring can be synthesized through various established methods, often starting from readily available precursors like proline and its derivatives. mdpi.com It also serves as a versatile template that can be functionalized at multiple positions (the nitrogen atom and any of the four carbon atoms), allowing for the systematic development of compound libraries for screening. tandfonline.combohrium.com

These features have led to the integration of the pyrrolidine scaffold into drugs targeting a wide spectrum of diseases, including cancer, diabetes, viral infections, and central nervous system disorders. tandfonline.com

Distinctive Structural Features and Research Rationale for 3-Tert-butylpyrrolidin-3-ol as a Core Structure

While the general pyrrolidine scaffold is broadly valuable, this compound presents a particularly interesting set of features for chemical research. It is primarily utilized as a specialized building block for the synthesis of more complex molecules. The rationale for its use stems from the unique combination of substituents at the C3 position of the pyrrolidine ring.

The key structural elements of this compound are:

A Quaternary C3 Stereocenter: The carbon at position 3 is bonded to four different groups (the ring nitrogen via C2 and C4, a hydroxyl group, and a tert-butyl group), making it a quaternary stereocenter. This introduces fixed and defined chirality into the molecule.

A Bulky Tert-butyl Group: The tert-butyl group is a large, sterically demanding, and lipophilic moiety. Its presence significantly influences the local conformation of the pyrrolidine ring, potentially locking it into a preferred pucker. In drug design, such a group can be used to probe deep hydrophobic pockets in a protein's binding site that might not be accessible to smaller substituents.

A Tertiary Hydroxyl Group: Positioned on the same carbon as the tert-butyl group is a hydroxyl (-OH) group. This group is polar and can act as both a hydrogen bond donor and acceptor. This dual functionality is critical for forming specific interactions with polar amino acid residues in a biological target, which can anchor the molecule in the binding site and enhance its affinity and selectivity.

The research rationale for employing this compound as a core structure is based on the strategic advantages conferred by this unique substitution pattern. By incorporating this building block, chemists can introduce a precise three-dimensional array of steric bulk and hydrogen-bonding capability. This is a powerful strategy in fragment-based drug discovery and lead optimization, where small, well-defined molecular fragments are used to construct potent and selective inhibitors. The tertiary nature of the alcohol also influences its chemical reactivity, making it distinct from primary or secondary alcohols in subsequent synthetic transformations.

The combination of a proven medicinal scaffold (pyrrolidine) with a stereocenter bearing both a bulky, lipophilic group and a polar, hydrogen-bonding group makes this compound a valuable tool for creating novel chemical entities with precisely engineered three-dimensional structures for interacting with complex biological systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870068-97-6 | bldpharm.com |

| Molecular Formula | C₈H₁₇NO | bldpharm.com |

| Molecular Weight | 143.23 g/mol | bldpharm.com |

| Appearance | Not specified in research literature; typically a solid at room temperature. | N/A |

Table 2: Structural Features and Their Significance

| Feature | Description | Research Implication |

| Pyrrolidine Ring | Saturated 5-membered nitrogen heterocycle. | Proven scaffold for bioactive compounds, provides 3D structure. tandfonline.comnih.gov |

| Tert-butyl Group | Bulky, non-polar alkyl substituent at C3. | Provides steric hindrance, can occupy hydrophobic pockets in targets. |

| Hydroxyl Group | Polar -OH substituent at C3. | Acts as a hydrogen bond donor/acceptor for target interaction. |

| Quaternary Stereocenter | C3 is a chiral center bonded to four non-hydrogen substituents. | Introduces fixed, complex stereochemistry crucial for selective biological activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-tert-butylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-7(2,3)8(10)4-5-9-6-8/h9-10H,4-6H2,1-3H3 |

InChI Key |

NWJWKBSTUFVBQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CCNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Tert Butylpyrrolidin 3 Ol and Its Derivatives

Development of Stereoselective Synthetic Routes to 3-Tert-butylpyrrolidin-3-ol

The creation of the chiral tertiary alcohol center at the C3 position of the pyrrolidine (B122466) ring is a significant synthetic challenge. Stereoselective methods are paramount to accessing enantiomerically pure forms of this compound, which is often essential for targeted pharmacological activity.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a direct and atom-economical pathway to chiral molecules. For the synthesis of chiral pyrrolidines, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines has emerged as a powerful tool. nih.govorganic-chemistry.org This method can be adapted to construct the this compound scaffold by employing an appropriately substituted TMM precursor or by post-cycloaddition modification. The use of novel phosphoramidite (B1245037) ligands is crucial for achieving high levels of enantioselectivity. organic-chemistry.org

Another potent strategy is the enantioselective nitrile anion cyclization. This method has been successfully applied to the synthesis of N-tert-butyl disubstituted pyrrolidines with high enantiomeric excess (94-99% ee). nih.govresearchgate.net The key step involves a 5-exo-tet cyclization that forms the pyrrolidine ring and sets the stereochemistry at multiple centers simultaneously. nih.gov Adapting the substrates for this cyclization could provide a viable route to chiral this compound.

| Catalytic System | Reaction Type | Key Features | Representative Enantiomeric Excess (ee) |

| Palladium / Phosphoramidite Ligands | [3+2] Cycloaddition | Constructs pyrrolidine ring from imines and TMM precursors. nih.govorganic-chemistry.org | >90% |

| CBS Catalysts | Asymmetric Reduction | Used to create chiral chlorohydrin precursors for cyclization. nih.gov | 94-99% |

| Lithium Hexamethyldisilazide / Diethyl Chlorophosphate | Nitrile Anion Cyclization | Forms the pyrrolidine ring via intramolecular cyclization. nih.govresearchgate.net | 94-99% |

Diastereoselective Synthesis Strategies

When multiple stereocenters are present, controlling the relative stereochemistry is critical. Diastereoselective strategies often employ chiral auxiliaries or leverage substrate control to guide the formation of a specific diastereomer. A highly effective method for synthesizing densely substituted pyrrolidines is the 1,3-dipolar cycloaddition between azomethine ylides and activated alkenes. nih.gov The use of a chiral N-tert-butanesulfinyl group on the imine component can direct the cycloaddition with high diastereoselectivity, allowing for the synthesis of specific stereoisomers of functionalized pyrrolidines. nih.gov This approach could be tailored to produce precursors for this compound.

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes is another method that allows for the stereospecific formation of pyrrolidin-3-ols. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the starting oxirane, providing excellent control over the diastereochemical outcome.

| Strategy | Key Reaction | Stereocontrol Element | Typical Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | Azomethine ylide cycloaddition | Chiral N-tert-butanesulfinyl auxiliary on the dipolarophile. nih.gov | >95:5 |

| Intramolecular Cyclization | Base-induced ring closure of amino-oxiranes | Stereochemistry of the starting enantiopure oxirane. researchgate.net | High |

| Iminium Ion Reduction | Triacetoxyborohydride or Triethylsilane/TFA reduction | Reagent approach to the iminium ion intermediate. nih.gov | High (cis or trans selectivity) |

Chiral Pool Synthesis Utilizing Pyrrolidine Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids such as L-proline, trans-4-hydroxy-L-proline, and aspartic acid are common precursors for the synthesis of complex chiral pyrrolidines. mdpi.comnih.gov For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted to a ketoproline intermediate via oxidation. mdpi.com Subsequent Grignard addition of a tert-butyl magnesium halide to the ketone at the C3 position would yield the desired this compound scaffold, with the stereochemistry at other positions retained from the starting material. This approach provides a reliable and often scalable route to specific enantiomers of the target compound. nih.gov

Modern Synthetic Transformations for Functionalizing the this compound Core

Once the core structure of this compound is established, modern synthetic techniques can offer significant advantages for further derivatization, improving efficiency, safety, and scalability.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. researchgate.net The rapid heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve product yields by minimizing the formation of side products. nih.gov This technique is particularly effective for reactions such as N-alkylation or the introduction of substituents onto the pyrrolidine ring. mdpi.com For example, functionalizing the nitrogen atom of the this compound core with various alkyl or aryl groups can be achieved with greater efficiency under microwave conditions compared to conventional heating methods. mdpi.com

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Advantage |

| N-Alkylation | Several hours at reflux. nih.gov | 5-30 minutes at elevated temperature. mdpi.com | Drastic reduction in reaction time. |

| Cycloaddition Reactions | Often requires long reaction times (10+ hours). nih.gov | Can be completed in under 15 minutes. nih.gov | Increased efficiency and yield. |

| Heterocycle Formation | Hours to days. researchgate.net | Minutes. researchgate.net | Speed and potential for higher purity. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability. jst.org.in The synthesis of pyrrolidine derivatives has been successfully adapted to flow systems. For instance, the generation and subsequent dipolar cycloaddition of unstable azomethine ylides to form pyrrolidines can be performed efficiently and safely in a modular flow reactor. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Subsequent reaction steps, such as purification using immobilized scavengers or further functionalization, can be integrated into a continuous multi-step process. durham.ac.ukunimi.it This technology is highly applicable to the large-scale and safe production of this compound and its derivatives.

Electrochemical Synthesis Routes to Pyrrolidinols

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods for constructing and modifying heterocyclic scaffolds like pyrrolidine. By using electricity as a "reagent," these methods can often proceed under mild conditions, avoiding harsh oxidants or reductants and minimizing waste.

While direct electrochemical synthesis of 3-hydroxypyrrolidines (pyrrolidinols) is not extensively documented, several electrochemical strategies are employed to synthesize the core pyrrolidine ring and its precursors. One prominent approach is an electrochemical variation of the Hofmann–Löffler–Freytag (HLF) reaction. chemistryviews.org This method involves the generation of N-centered radicals from tosyl-protected amines at an anode. chemistryviews.org These radicals then undergo an intramolecular hydrogen atom transfer (HAT) followed by cyclization to form the pyrrolidine ring. chemistryviews.org This process can be performed in simple undivided cells using inexpensive graphite (B72142) and steel electrodes, making it scalable and cost-effective. chemistryviews.org

Another key strategy involves the intramolecular cyclization of amino alcohol substrates. nih.gov In this method, anodic oxidation is used to activate the alcohol, which facilitates a nucleophilic substitution by the tethered amine or amide to form the pyrrolidine ring. nih.gov This approach is notable for expanding the scope of Mitsunobu-type reactions to include weakly acidic nucleophiles, a limitation of the classic chemical method. nih.gov

Furthermore, electrochemical methods have been developed for the derivatization of the pyrrolidine ring, primarily through oxidation. The aminoxyl-mediated Shono-type oxidation is a selective method for converting functionalized pyrrolidines into the corresponding pyrrolidinones (lactams). organic-chemistry.orgacs.orgacs.org This reaction proceeds at a lower redox potential than direct oxidation, which allows for excellent functional group tolerance. acs.org While this yields a ketone at the α-position rather than a hydroxyl group, the resulting pyrrolidinone is a valuable synthetic intermediate that can be further modified.

Below is a summary of key electrochemical approaches relevant to the synthesis of pyrrolidine scaffolds.

| Electrochemical Method | Precursor Type | Key Transformation | Advantages | Relevant Products |

| Hofmann–Löffler–Freytag (HLF) Reaction | Tosyl-protected amines | N-radical generation followed by intramolecular C-H amination | Mild conditions, avoids strong oxidants, scalable | Substituted Pyrrolidines |

| Intramolecular Amination | Amino alcohols | Anodic activation of alcohol for cyclization | Expands nucleophile scope, avoids azo-reagents | Pyrrolidines, Aziridines |

| Shono-type Oxidation | Substituted pyrrolidines | Aminoxyl-mediated α-C-H oxidation | High selectivity, broad functional group tolerance | Pyrrolidinones (Lactams) |

Photocatalytic Methods for Pyrrolidine Derivatization

Photocatalysis has emerged as a transformative tool in organic synthesis, enabling the activation of strong chemical bonds under the influence of visible light. For the derivatization of saturated heterocycles like pyrrolidine, photocatalysis provides a pathway for direct C(sp³)–H functionalization, a historically challenging transformation. nih.gov

These reactions typically operate via a radical-mediated mechanism. A photoredox catalyst, upon absorbing light, can engage in a single-electron transfer (SET) or facilitate a hydrogen atom transfer (HAT) process. nih.gov In the context of pyrrolidine, a common strategy involves the photocatalyst abstracting a hydrogen atom from a C-H bond, often at the α-position to the nitrogen, to generate a carbon-centered radical. This highly reactive intermediate can then be intercepted by a variety of coupling partners, allowing for the formation of new C-C, C-N, or C-O bonds. acs.org

The derivatization of pyrrolidines and other cyclic amines has been achieved using this principle, coupling them with electron-rich heterocycles and other partners. nih.govacs.org While the direct photocatalytic synthesis of tertiary alcohols on a pyrrolidine ring is a complex transformation, the photoreforming of tertiary alcohols on catalysts like TiO₂ has been shown to proceed via C-C bond cleavage, indicating the potential for radical-based functionalization at the carbinol carbon. nih.gov

The application of photocatalysis extends to the synthesis of the pyrrolidine ring itself. For instance, photocatalytic [3+2] cycloaddition reactions have been developed to construct highly substituted pyrrolidine rings from simple precursors. researchgate.net These methods highlight the versatility of light-driven chemistry in accessing this important heterocyclic motif.

Key features of photocatalytic methods for derivatizing pyrrolidine scaffolds are summarized below.

| Feature | Description |

| Activation Method | Use of visible light and a photoredox catalyst to generate radical intermediates. |

| Key Reaction | C(sp³)–H functionalization, allowing for the derivatization of otherwise inert positions on the pyrrolidine ring. |

| Intermediates | Typically involves the formation of carbon-centered radicals on the pyrrolidine scaffold. |

| Scope | Enables the formation of new carbon-carbon and carbon-heteroatom bonds. |

| Conditions | Generally proceeds under mild, ambient temperature conditions. |

Optimization of Reaction Pathways and Retrosynthetic Analysis for this compound Scaffolds

Retrosynthetic analysis is a foundational strategy in synthetic planning where a target molecule is deconstructed into simpler, commercially available starting materials. libretexts.orgoregonstate.edu For this compound, the most prominent functional group is the tertiary alcohol. The standard and most effective retrosynthetic disconnection for a tertiary alcohol involves cleaving one of the carbon-carbon bonds connected to the carbinol carbon. youtube.compearson.com

Applying this logic to this compound, the most logical disconnection is the bond between the C3 of the pyrrolidine ring and the quaternary carbon of the tert-butyl group. This strategic bond cleavage simplifies the target molecule into two key precursors:

An electrophilic pyrrolidin-3-one scaffold.

A nucleophilic tert-butyl group synthon.

The chemical equivalents for these precursors are readily identifiable. The pyrrolidin-3-one can be used as the ketone precursor, while the tert-butyl nucleophile is most commonly generated from an organometallic reagent such as tert-butylmagnesium halide (a Grignard reagent) or tert-butyllithium . pearson.com

Retrosynthetic Pathway:

Optimization of the forward synthesis based on this analysis requires careful consideration of reaction conditions. A critical factor is the presence of the secondary amine in the pyrrolidine ring, which is both basic and nucleophilic. To prevent unwanted side reactions, such as deprotonation of the ketone or reaction with the organometallic reagent, the nitrogen atom must be protected. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The optimized forward synthesis would therefore involve:

Protection of the nitrogen atom of a suitable pyrrolidine precursor to yield N-protected pyrrolidin-3-one.

Reaction of the N-protected ketone with a tert-butyl organometallic reagent (e.g., t-BuMgBr) in an anhydrous ether solvent at low temperature.

Aqueous workup to protonate the resulting alkoxide and yield the protected tertiary alcohol.

Deprotection of the nitrogen atom to afford the final product, this compound.

This pathway is efficient and relies on well-established, high-yielding reactions, making it a robust route to the target scaffold.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of pharmaceutical intermediates like this compound and its analogues.

Use of Catalysis: The retrosynthetic route described above is an addition reaction that is inherently atom-economical, incorporating all atoms from the tert-butyl Grignard reagent into the product. Furthermore, the use of catalytic methods, such as the electrochemical and photocatalytic strategies discussed previously for synthesizing the pyrrolidine backbone, aligns with green principles. These methods replace stoichiometric reagents with electricity or light, minimizing chemical waste. chemistryviews.orgnih.gov

Safer Solvents and Auxiliaries: A major source of waste in organic synthesis is the use of volatile organic solvents. The solvent of choice for many reactions involving pyrrolidines is N,N-dimethylformamide (DMF), which is now recognized as a reprotoxic substance. Green chemistry principles drive the search for safer alternatives. For syntheses involving pyrrolidine derivatives, N-butylpyrrolidinone (NBP) has been identified as a greener, more benign solvent that can in some cases improve synthetic outcomes by reducing side reactions.

Energy Efficiency: Electrochemical and photocatalytic reactions can often be performed at ambient temperature and pressure, reducing the energy input required compared to traditional methods that may require heating or cooling. chemistryviews.org Powering electrochemical cells with renewable energy sources, such as solar panels, further enhances the sustainability of the process. chemistryviews.org

The application of these principles to the synthesis of this compound analogues is summarized in the table below.

| Green Chemistry Principle | Application in Pyrrolidinol Synthesis |

| Waste Prevention | Designing syntheses with high atom economy, such as Grignard additions. |

| Catalysis | Employing electrochemical or photocatalytic methods to reduce the need for stoichiometric reagents. |

| Safer Solvents | Replacing hazardous solvents like DMF with greener alternatives such as N-butylpyrrolidinone (NBP). |

| Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure. |

| Reduce Derivatives | Optimizing reaction pathways to minimize the use of protecting groups for the amine functionality. |

Stereochemical Investigations and Chiral Technologies Applied to 3 Tert Butylpyrrolidin 3 Ol Systems

Quantitative Determination of Enantiomeric Excess in 3-Tert-butylpyrrolidin-3-ol Enantiomers

The accurate determination of enantiomeric excess (ee) is crucial for ensuring the quality and efficacy of chiral compounds. For this compound, a variety of sophisticated analytical methods are utilized to quantify the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. The key to their success in chiral analysis lies in the use of chiral stationary phases (CSPs). These phases create a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to different retention times and thus, separation.

For the analysis of compounds structurally similar to this compound, such as 3-tert-butylamino-1,2-propanediol, normal-phase HPLC with a Chiralpak AS stationary phase has been successfully employed. nih.govresearchgate.net The separation of these enantiomers allows for their subsequent quantification, often using detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS). nih.govnih.gov The choice of mobile phase is critical for achieving good resolution. For instance, a mixture of n-hexane, ethanol (B145695), formic acid, and diethylamine has been shown to be effective for separating similar amino alcohol enantiomers on a cellulose-based CSP. worldwidejournals.com The addition of acidic and basic modifiers like formic acid and diethylamine can significantly enhance chromatographic efficiency and the resolution between enantiomers. worldwidejournals.com

Gas chromatography with chiral stationary phases, often based on cyclodextrin derivatives, is another established method for enantiomeric separation. gcms.czjmaterenvironsci.com While specific applications to this compound are not detailed in the provided results, the principles of chiral GC are broadly applicable to volatile chiral compounds. The enantiomers interact with the chiral stationary phase to form transient diastereomeric complexes, leading to their separation.

Interactive Data Table: Chromatographic Conditions for Chiral Separation of a Related Compound

| Parameter | HPLC Method for 3-tert-butylamino-1,2-propanediol |

| Stationary Phase | Chiralpak IC (Cellulose-based) |

| Mobile Phase | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Resolution (Rs) | >5.0 |

This table illustrates typical conditions for the chiral separation of a structurally similar amino alcohol, highlighting the parameters that would be optimized for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. In the presence of a chiral environment, the NMR spectra of enantiomers can be differentiated. This is achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs) react with the enantiomers of the analyte to form diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the original enantiomeric composition. While specific CDAs for this compound were not identified in the search results, common CDAs for alcohols and amines include Mosher's acid and its analogues. researchgate.net

Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov This interaction leads to a differentiation in the chemical shifts of the enantiomers in the NMR spectrum, a phenomenon known as induced chemical shift non-equivalence. nih.gov The magnitude of this separation is directly proportional to the enantiomeric excess. nih.gov BINOL and its derivatives are examples of effective CSAs for the NMR enantiodifferentiation of chiral amines and alcohols. nih.gov The process involves dissolving the analyte and the CSA in an NMR tube and acquiring the spectrum. nih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a unique CD spectrum, and the intensity of the signal is proportional to the concentration of the enantiomer. This makes CD a valuable tool for determining enantiomeric purity. Time-resolved circular dichroism (TRCD) can even be used to study the dynamics of chiral molecules. mdpi.com

Fluorescence-based assays can also be employed for enantiomer discrimination. This often involves the use of chiral fluorescent derivatizing reagents. These reagents react with the enantiomers to form diastereomeric products that exhibit different fluorescence properties, allowing for their quantification.

Chiral Resolution and Separation Techniques for this compound Racemates

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common and widely used method is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different solubilities, allowing one to be selectively crystallized and then separated. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomer. Common resolving agents for amines and alcohols include chiral acids like tartaric acid and mandelic acid. wikipedia.org

Preparative chiral chromatography is another powerful technique for separating enantiomers on a larger scale. This method utilizes the same principles as analytical chiral HPLC but with larger columns and higher sample loads to isolate significant quantities of each enantiomer. sigmaaldrich.com

Studies on Absolute Configuration and Conformational Analysis of this compound

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is a fundamental aspect of stereochemistry. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to a chiral center. libretexts.org Experimental methods for determining absolute configuration include X-ray crystallography, which provides a definitive three-dimensional structure. Chemical correlation with a compound of known absolute configuration is another approach. libretexts.org NMR spectroscopy, particularly using chiral derivatizing agents like α-methoxyphenylacetic acid (MPA), can also be used to determine the absolute configuration of secondary alcohols by analyzing the resulting diastereomeric derivatives. mdpi.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a molecule like this compound, the pyrrolidine (B122466) ring can adopt various conformations, and the orientation of the bulky tert-butyl group will significantly influence the preferred conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy in NMR can be used to determine the proximity of different protons in the molecule, providing insights into its three-dimensional structure and predominant conformers in solution. mdpi.com Quantum chemical calculations can complement experimental data to provide a more detailed understanding of the conformational landscape. mdpi.com

Catalytic Applications and Organometallic Chemistry of 3 Tert Butylpyrrolidin 3 Ol Derivatives

3-Tert-butylpyrrolidin-3-ol as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. Common examples of chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org The effectiveness of a chiral auxiliary is largely dependent on its ability to create a highly ordered and diastereomerically distinct transition state, thereby favoring the formation of one enantiomer of the product over the other.

Design and Application of this compound-Derived Ligands in Metal-Catalyzed Reactions

The modification of this compound to create novel chiral ligands for metal-catalyzed reactions represents a promising area of research. The pyrrolidine (B122466) nitrogen and the hydroxyl group provide two potential coordination sites for metal centers. Derivatization of these functionalities can lead to a diverse range of ligand architectures, such as amino-alcohols, diamines, phosphine-containing ligands, and N-heterocyclic carbenes. These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium, copper) to generate catalysts for asymmetric hydrogenation, C-C bond formation, and other important transformations.

However, similar to its application as a chiral auxiliary, there is a scarcity of published research detailing the design, synthesis, and application of ligands specifically derived from this compound in metal-catalyzed reactions. While the broader class of chiral pyrrolidine-based ligands is well-established and has seen extensive use in asymmetric catalysis, the specific contributions and potential advantages of incorporating the 3-tert-butyl-3-hydroxy motif remain largely unexplored in the academic and patent literature.

Investigation of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful and widely used organocatalysts. mdpi.com They typically operate through the formation of transient iminium or enamine intermediates with the substrates.

The structural features of this compound, namely the secondary amine and the tertiary alcohol, suggest its potential as a bifunctional organocatalyst. The amine could engage in enamine or iminium ion formation, while the hydroxyl group could act as a hydrogen bond donor to activate the electrophile and help organize the transition state. The bulky tert-butyl group would be expected to exert significant steric influence, potentially leading to high levels of stereocontrol.

A thorough search of the scientific literature indicates that while pyrrolidine-based organocatalysis is a vast and well-documented field, specific studies focusing on this compound or its direct derivatives as the primary catalytic entity are not prominently featured. The influence of the C3-substituent on the catalytic activity and selectivity of pyrrolidine-based catalysts has been a subject of investigation, but detailed reports on the performance of the 3-tert-butyl-3-hydroxy substituted scaffold are limited. Consequently, there is a lack of specific research findings and data tables to present for its application in organocatalysis.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of 3 Tert Butylpyrrolidin 3 Ol Frameworks

Exploration of 3-Tert-butylpyrrolidin-3-ol as a Bioactive Scaffold in Drug Discovery

The pyrrolidine (B122466) ring is a prevalent scaffold in FDA-approved drugs and is recognized for its ability to introduce stereochemistry and three-dimensionality into molecules. nih.govresearchgate.net The this compound framework, in particular, has been investigated as a key building block in the development of various therapeutic agents. Its utility stems from the specific spatial arrangement of its functional groups, which can lead to potent and selective interactions with biological targets. nih.govresearchgate.net

One notable area of research has been the development of muscarinic acetylcholine (B1216132) receptor subtype 4 (M4) positive allosteric modulators (PAMs). nih.govnih.gov These modulators are of interest for treating neurological disorders like schizophrenia. The 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold, which can incorporate the this compound motif, has been a focus in the discovery of potent and brain-penetrant M4 PAMs. nih.gov For instance, the compound ML253, a next-generation M4 PAM, demonstrates nanomolar potency at both human and rat M4 receptors. nih.gov

Furthermore, derivatives of this compound have been explored as chemokine receptor modulators. google.com The strategic placement of the tert-butyl group on the pyrrolidine ring plays a crucial role in the activity of these compounds. google.com

The versatility of the pyrrolidine scaffold is also evident in its use for developing agents targeting other diseases. tandfonline.comtandfonline.combohrium.com While not exclusively focused on the 3-tert-butyl derivative, the broader research on pyrrolidine-based compounds highlights the potential of this heterocyclic system in medicinal chemistry. tandfonline.comtandfonline.combohrium.com

Systematic Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Systematic SAR studies are crucial for understanding how modifications to the this compound framework influence biological activity. These studies involve synthesizing and testing a series of analogues to identify key structural features required for potency and selectivity. nih.govrsc.org

The biological activity of compounds containing the this compound scaffold is highly sensitive to the nature and position of substituents on the pyrrolidine ring and the tert-butyl group.

For M4 PAMs based on the thieno[2,3-b]pyridine (B153569) scaffold, SAR studies have revealed that modifications to the amide moiety are well-tolerated, allowing for a range of different groups to be introduced. nih.gov In the context of dual ROCK1 and ROCK2 inhibitors, substitutions on a pyridine (B92270) hinge-binding motif were explored to improve the cytochrome P450 (CYP) inhibition profile. osti.gov Halogen substitutions and the introduction of different alkyl groups have been systematically evaluated to understand the effects of size and electronic properties on activity. rsc.org

In the development of angiotensin II receptor antagonists, the presence and nature of alkyl substituents at specific positions of a triazolopyrimidine core, which can be linked to a pyrrolidine-containing fragment, were found to be critical for oral activity. nih.gov

The following table summarizes the impact of key substituent modifications on the biological activity of compounds featuring a pyrrolidine scaffold, which provides insights applicable to the this compound framework.

| Scaffold/Target | Modification | Impact on Activity |

| Thieno[2,3-b]pyridine / M4 PAMs | Varied amide substituents | Robust SAR, many groups well-tolerated nih.gov |

| Pyridine / ROCK Inhibitors | Halogen and alkyl substitutions | Influences potency and selectivity rsc.orgosti.gov |

| Triazolopyrimidine / Angiotensin II Antagonists | Alkyl substituents on the core | Critical for oral activity nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties. The tert-butyl group, while often contributing to potency, can be susceptible to metabolism. nih.gov

Several bioisosteres for the tert-butyl group have been explored to enhance metabolic stability and other pharmacokinetic properties. cambridgemedchemconsulting.comenamine.netenamine.net Examples include:

Trifluoromethylcyclopropyl group: This replacement for the tert-butyl group has been shown to increase metabolic stability by removing fully sp3 hybridized C-H bonds that are prone to oxidation. nih.gov

Cyclopropyl, cyclobutyl, and isopropyl groups: These smaller alkyl groups can mimic the steric bulk of the tert-butyl group to varying degrees. enamine.netenamine.net

Trifluoromethyl oxetane: This group has been evaluated as a tert-butyl isostere, demonstrating decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Bioisosteric replacements are not limited to the tert-butyl group. In the development of selective estrogen receptor degraders (SERDs), the replacement of a distal phenol (B47542) moiety with heterocyclic bioisosteres like indoles and indazoles was explored to reduce lipophilicity. acs.org Similarly, in the design of H3 antagonists, replacing a flexible propoxy linker with a more rigid cyclobutoxy constraint led to a significant increase in receptor affinity. researchgate.net

The table below provides examples of bioisosteric replacements for the tert-butyl group.

| Original Group | Bioisosteric Replacement | Rationale/Outcome |

| tert-Butyl | Trifluoromethylcyclopropyl | Increased metabolic stability nih.gov |

| tert-Butyl | Trifluoromethyl oxetane | Decreased lipophilicity, improved metabolic stability cambridgemedchemconsulting.com |

| Phenol | Indole/Indazole | Reduced LogD acs.org |

| Propoxy linker | Cyclobutoxy linker | Increased receptor affinity researchgate.net |

Strategies for Lead Identification and Optimization Incorporating the this compound Motif

Lead identification and optimization are critical phases in drug discovery. For compounds incorporating the this compound motif, these strategies often involve a combination of screening, structure-based design, and systematic chemical modification.

High-throughput screening (HTS) of compound libraries is a common starting point for identifying initial hits. osti.gov Once a hit containing the this compound scaffold is identified, lead optimization focuses on improving its potency, selectivity, and pharmacokinetic properties. A "scaffold hopping" or "tie-back" strategy can be employed to replace a core part of the molecule while retaining key binding interactions, as demonstrated in the development of novel tricyclic M4 PAMs. nih.gov

Structure-based drug design, utilizing X-ray crystal structures of the target protein, provides invaluable insights for guiding medicinal chemistry efforts. osti.govnih.gov For example, co-crystal structures of early lead compounds with ROCK1 and ROCK2 kinases revealed critical interactions and guided the design of more potent and selective inhibitors. osti.gov

Fragment-based drug design, supported by computational modeling, is another powerful approach. nih.gov This involves identifying small fragments that bind to the target and then growing or linking them to create a more potent lead compound. This strategy has been applied to the development of dual-target ligands for opioid and dopamine (B1211576) receptors. nih.gov

Systematic SAR studies, as detailed in the previous section, are integral to lead optimization. nih.govnih.gov By making incremental changes to the lead structure, chemists can build a comprehensive understanding of the SAR and design compounds with improved properties. nih.govnih.gov

Ligand Design Principles for this compound-based Compounds and Target Specific Interactions (In Vitro)

The design of ligands based on the this compound framework is guided by principles of molecular recognition, aiming to achieve high-affinity and selective binding to the target protein.

The three-dimensional shape of the pyrrolidine ring is a key design element, allowing for the precise spatial orientation of substituents to match the topology of the target's binding site. nih.govresearchgate.net The tert-butyl group often serves as a bulky, hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the receptor. drugbank.com The hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions that contribute to binding affinity.

In the context of G-protein coupled receptors (GPCRs), the concept of bitopic or bivalent ligands has emerged as a powerful design principle. nih.gov These ligands contain two pharmacophores connected by a linker, allowing them to simultaneously engage both the orthosteric and an allosteric binding site, or to bridge two receptor protomers. nih.gov While not always directly incorporating the this compound motif, the principles are applicable. The linker length and composition are critical for achieving the desired pharmacological profile. nih.gov

The development of selective inhibitors for phosphoinositide 3-kinases (PI3Ks) illustrates the importance of targeting specific interactions. nih.gov Hydrogen bonding between a morpholine (B109124) oxygen and a valine residue in the hinge region of PI3Kδ was identified as a crucial interaction for potency. nih.gov Similarly, interactions with a "tryptophan shelf" were found to enhance selectivity. nih.gov These types of specific, directional interactions are what ligand designers aim to achieve when incorporating the this compound scaffold into new molecules.

Computational Chemistry and Molecular Modeling of 3 Tert Butylpyrrolidin 3 Ol Systems

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic characteristics of a compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for this purpose. researchgate.net DFT, in particular, is widely used due to its balance of computational cost and accuracy in predicting electronic properties. researchgate.netmdpi.com These calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and provide a detailed picture of the electron distribution.

A theoretical investigation of 3-Tert-butylpyrrolidin-3-ol using DFT with a common functional like B3LYP and a basis set such as 6-311++G(d,p) would yield critical data. researchgate.net The calculations would begin by optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The MEP map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting intermolecular interactions.

Hartree-Fock, an ab initio method, provides a foundational approach to solving the Schrödinger equation for a molecule. researchgate.netyoutube.com While often less accurate than DFT for certain properties due to its lack of electron correlation, it serves as a valuable baseline and can be a starting point for more complex, correlated methods. msu.edu Comparing results from both DFT and HF methods can provide a more robust understanding of the compound's electronic structure.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT (B3LYP/6-311++G(d,p)) (Note: This data is representative of typical computational outputs and is for illustrative purposes.)

| Property | Calculated Value | Unit |

| Total Energy | -540.123 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap | 7.75 | eV |

| Ionization Potential | 6.21 | eV |

| Electron Affinity | -1.54 | eV |

| Dipole Moment | 2.89 | Debye |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pyrrolidine (B122466) ring and the presence of the bulky tert-butyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. mdpi.comsemanticscholar.org Understanding this "energy landscape" is critical, as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape.

A systematic conformational search would be performed by rotating the key rotatable bonds in the molecule, such as the C-C bond connecting the tert-butyl group to the pyrrolidine ring. For each conformation, a geometry optimization and energy calculation would be carried out. The results allow for the construction of a potential energy surface (PES), which maps the total energy of the system as a function of its geometry. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them.

The analysis would likely reveal that the puckering of the five-membered pyrrolidine ring (envelope vs. twist conformations) and the orientation of the tert-butyl and hydroxyl groups are the primary determinants of conformational stability. The bulky tert-butyl group is expected to sterically favor an equatorial-like position to minimize non-bonded interactions. The relative energies of the different stable conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann distribution equation.

Table 2: Hypothetical Relative Energies and Boltzmann Population of Stable Conformers of this compound at 298.15 K (Note: This data is for illustrative purposes to show the output of a conformational analysis.)

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

| 1 | Tert-butyl equatorial, OH axial | 0.00 | 75.2 |

| 2 | Tert-butyl equatorial, OH equatorial | 0.85 | 20.1 |

| 3 | Tert-butyl axial, OH equatorial | 3.50 | 0.5 |

| 4 | Other twist/envelope conformers | > 4.00 | < 0.1 |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.govmdpi.com This method is central to structure-based drug design, helping to predict binding affinity and understand the molecular basis of interaction. mdpi.combiointerfaceresearch.com

In a typical docking study, a high-resolution 3D structure of a target receptor is required. A binding site (or "pocket") on the receptor is defined, and a docking algorithm systematically samples a large number of orientations and conformations of the ligand within this site. nih.gov Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, docking studies could be performed against various hypothetical protein targets to predict its potential biological activity. The results would identify the most likely binding mode and provide a binding score. Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the receptor, or hydrophobic interactions involving the tert-butyl group. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be used to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govunibo.itbiorxiv.org MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex, solvated in a water box, would assess the stability of the predicted binding pose and calculate the binding free energy with higher accuracy.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is illustrative of typical docking software output.)

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.2 | ASP 145 | Hydrogen Bond (OH) |

| 1 | GLU 91 | Hydrogen Bond (NH) | |

| 1 | LEU 25, VAL 78 | Hydrophobic | |

| 2 | -7.5 | SER 142 | Hydrogen Bond (OH) |

| 2 | LEU 25, ALA 80 | Hydrophobic |

Theoretical Investigations of Reaction Mechanisms and Pathways Involving this compound

Computational chemistry can be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition states (the highest energy point along the reaction coordinate) and intermediates. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Theoretical investigations could focus on various reactions, such as N-alkylation, oxidation of the alcohol, or reactions involving the pyrrolidine ring. For instance, the mechanism of a dehydration reaction could be studied. Computational methods like DFT would be used to calculate the geometries and energies of the reactant (this compound), the proposed transition state (e.g., involving protonation of the hydroxyl group), any intermediates (such as a carbocation), and the final product.

The results of these calculations provide a step-by-step energetic profile of the reaction pathway. This information can be used to determine the most favorable reaction mechanism among several possibilities and to understand the factors that influence reactivity, such as steric hindrance from the tert-butyl group or the electronic effects of the nitrogen atom. Such studies are crucial for predicting reaction outcomes and designing new synthetic routes.

Spectroscopic and Advanced Characterization Techniques for 3 Tert Butylpyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of 3-tert-butylpyrrolidin-3-ol, confirming its carbon framework and the relative positions of its substituents.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For this compound, the large tert-butyl group significantly influences the electronic environment of the nearby protons. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The protons on the pyrrolidine (B122466) ring will exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The chemical shifts of these ring protons are influenced by their proximity to the hydroxyl group and the bulky tert-butyl group. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.com For this compound, one would expect to observe distinct signals for the quaternary carbon of the tert-butyl group, the four methyl carbons of the tert-butyl group (which are equivalent and thus give a single signal), the quaternary carbon at the 3-position of the pyrrolidine ring (C3), and the three methylene (B1212753) carbons of the pyrrolidine ring (C2, C4, and C5). The chemical shifts of these carbons provide key information about their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C3) will be shifted downfield.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. nih.govhmdb.ca

COSY: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the mapping of the proton connectivity within the pyrrolidine ring.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, facilitating the assignment of the carbon signals based on the already assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 0.9 - 1.2 (s, 9H) | 25 - 30 |

| C(CH₃)₃ | - | 35 - 40 |

| Pyrrolidine-H2 | 2.8 - 3.2 (m, 2H) | 50 - 55 |

| Pyrrolidine-C3 | - | 70 - 75 |

| Pyrrolidine-H4 | 1.8 - 2.2 (m, 2H) | 25 - 30 |

| Pyrrolidine-H5 | 2.8 - 3.2 (m, 2H) | 45 - 50 |

| OH | Variable (br s, 1H) | - |

| NH | Variable (br s, 1H) | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. s = singlet, m = multiplet, br = broad.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is instrumental in determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z value of this peak provides the nominal molecular weight of the compound. Additionally, fragmentation patterns, which arise from the breakdown of the molecular ion into smaller, charged fragments, can offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of the tert-butyl group or a water molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the m/z value, often to four or more decimal places. mdpi.com This high precision allows for the determination of the exact molecular formula of the compound. uni-saarland.de By comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas, the correct formula can be unambiguously identified, distinguishing it from other formulas that have the same nominal mass. For this compound (C₈H₁₇NO), HRMS would confirm this specific elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Nominal) | Calculated m/z (Exact) |

| [M]⁺ | C₈H₁₇NO | 143 | 143.1310 |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144 | 144.1388 |

| [M-H₂O]⁺ | C₈H₁₅N⁺ | 125 | 125.1204 |

| [M-C₄H₉]⁺ | C₄H₈NO⁺ | 86 | 86.0606 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.compdx.edu By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The resulting crystal structure would reveal the conformation of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). It would also show the orientation of the tert-butyl and hydroxyl groups relative to the ring. Furthermore, X-ray diffraction analysis can elucidate the hydrogen bonding network within the crystal lattice. The hydroxyl group and the secondary amine group of the pyrrolidine ring are capable of participating in hydrogen bonds, which can significantly influence the packing of the molecules in the crystal.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Potential Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 9 - 14 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 or 8 |

Note: These are hypothetical values as the actual crystal structure data may not be publicly available. The values are representative of similar small organic molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govspectroscopyonline.com These techniques are highly effective for identifying the functional groups present in a compound and can also provide information about its conformation.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by a sample. docbrown.info The spectrum of this compound is expected to show characteristic absorption bands for its functional groups. libretexts.org A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. A band in a similar region, often sharper, can be attributed to the N-H stretching of the secondary amine. C-H stretching vibrations of the tert-butyl group and the pyrrolidine ring will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to be found in the 1100-1200 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. While O-H and N-H stretching bands are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl framework typically produce strong signals. The symmetric stretching of the C-C bonds of the tert-butyl group would be a prominent feature. Raman spectroscopy can also be sensitive to the conformation of the pyrrolidine ring, and different conformers may exhibit distinct spectral features.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3200-3500 (medium) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 (strong) |

| C-O | Stretching | 1100-1200 (strong) | Medium |

| C-C | Stretching | Fingerprint region | Strong |

Emerging Research Avenues and Future Perspectives for 3 Tert Butylpyrrolidin 3 Ol

Potential in Supramolecular Chemistry and Materials Science

The unique structural characteristics of 3-tert-butylpyrrolidin-3-ol, namely its rigid three-dimensional shape and the presence of hydrogen bond donor (hydroxyl) and acceptor (amine) groups, position it as a valuable synthon for supramolecular chemistry and materials science. nih.govresearchgate.net Supramolecular chemistry focuses on the assembly of complex, ordered structures through non-covalent interactions. researchgate.netnih.gov The defined stereochemistry and the bulky tert-butyl group of this compound can direct the formation of specific, pre-determined larger architectures.

In materials science, building blocks like this compound are crucial for creating novel polymers and functional materials. bldpharm.com Its derivatives could be explored as monomers for the synthesis of specialty polymers or as components in the formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. The incorporation of this sp³-rich scaffold can impart desirable properties such as improved solubility and defined three-dimensional structure to the resulting materials, moving beyond the flat, two-dimensional structures common in many organic materials. nih.govenamine.net

Table 1: Potential Applications in Materials Science

| Application Area | Rationale for Using this compound |

|---|---|

| Specialty Polymers | As a monomer, it can introduce rigidity, chirality, and thermal stability. |

| Organic Electronics | The scaffold can be functionalized to create materials for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. bldpharm.com |

| Supramolecular Gels | The hydrogen bonding capabilities can facilitate the self-assembly of fibrillar networks, leading to smart materials. |

| Chiral Stationary Phases | Its inherent chirality can be exploited for creating materials used in enantioselective chromatography. |

Exploration of Novel Pharmacological Targets and Biochemical Pathway Modulation

The pyrrolidine (B122466) scaffold is a cornerstone in the design of bioactive molecules that interact with a wide array of biological targets. nih.govresearchgate.net The this compound moiety can be used to design ligands for novel pharmacological targets, leveraging its distinct stereochemical and physicochemical properties to achieve selectivity and potency. The sp³-hybridized core allows for the exploration of three-dimensional binding pockets within proteins, an advantage over flat aromatic scaffolds. nih.gov

Emerging research could focus on designing derivatives of this compound to modulate the activity of key protein families implicated in disease:

Kinases: These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrrolidine-based structures have been successfully developed as kinase inhibitors. google.comosti.gov The this compound scaffold could be elaborated to target specific kinases, with the tert-butyl group probing deep hydrophobic pockets and the hydroxyl and amine groups forming key hydrogen bonds.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in nearly every physiological process. nih.gov Pyrrolidine derivatives have shown activity as modulators of dopamine (B1211576) and serotonin (B10506) receptors, which are targets for neurological and psychiatric disorders. idrblab.netmdpi.com The rigid conformation of the this compound ring can help in designing ligands with high affinity and selectivity for specific GPCR subtypes.

Ion Channels: These membrane proteins are crucial for neuronal signaling and muscle contraction. The pyrrolidine scaffold can serve as a core for developing ion channel modulators.

Protein-Protein Interactions (PPIs): Targeting PPIs is a challenging but promising area of drug discovery. The three-dimensional nature of the this compound scaffold makes it an ideal starting point for designing molecules that can disrupt these large and often featureless interaction surfaces. nih.gov For instance, derivatives could be designed to interfere with pathways like the XIAP-mediated NOD2 signaling, which is relevant in inflammatory conditions. researchgate.net

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Kinases | Rho-associated coiled-coil containing protein kinase (ROCK) | Glaucoma, Cardiovascular Disease | The pyrrolidine scaffold is a known hinge-binder in many kinase inhibitors. osti.gov |

| GPCRs | Dopamine D4 Receptor | Schizophrenia, Parkinson's Disease | The 3D structure can provide selectivity for D4 over other dopamine receptor subtypes. mdpi.com |

| GPCRs | 5-HT Receptors | Depression, Anxiety | Pyrrolidine is a common motif in ligands for serotonin receptors. idrblab.net |

| IAP Family | X-linked inhibitor of apoptosis protein (XIAP) | Inflammatory Diseases, Cancer | The pyrrolidine ring can mimic key peptide interactions to disrupt XIAP's function. researchgate.net |

Integration into Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govacs.org This approach uses small, low-molecular-weight compounds ("fragments") to probe binding sites on a protein target. This compound is an exemplary candidate for inclusion in a fragment library due to its desirable properties. nih.govacs.org

The key advantages of using this compound in FBDD include:

Three-Dimensionality: The non-planar, sp³-rich pyrrolidine ring allows for the exploration of 3D chemical space more effectively than traditional flat aromatic fragments. nih.govnih.gov This can lead to the discovery of novel binding modes and improved physicochemical properties of the final drug candidate.

Ideal Physicochemical Properties: The molecule aligns well with the "Rule of Three," a set of guidelines for effective fragments (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

Clear Synthetic Vectors: The hydroxyl and secondary amine groups serve as well-defined points for synthetic elaboration. These "vectors" allow chemists to "grow" the fragment into a more potent lead compound by adding other chemical groups that can make additional favorable interactions with the target protein. nih.gov

Table 3: this compound Properties for Fragment-Based Drug Design

| Property | Value/Characteristic | FBDD Relevance ("Rule of Three") |

|---|---|---|

| Molecular Weight | 143.23 g/mol bldpharm.com | Compliant (≤ 300 Da) |

| cLogP (calculated) | ~1.3 | Compliant (≤ 3) |

| Hydrogen Bond Donors | 2 (OH, NH) | Compliant (≤ 3) |

| Hydrogen Bond Acceptors | 2 (O, N) | Compliant (≤ 3) |

| Structural Rigidity | High, due to the tert-butyl group | Reduces conformational entropy upon binding, leading to higher ligand efficiency. |

| 3D Shape (Fsp³) | High | Provides access to binding sites not easily targeted by flat molecules. nih.gov |

Sustainable Synthetic Innovations for this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. rsc.orgresearchgate.net Future research into the production of this compound and its derivatives should focus on incorporating these principles.

Key areas for sustainable innovation include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and purification needs. tandfonline.com Developing an MCR to construct the substituted pyrrolidine core would represent a significant improvement in efficiency.

Catalyst-Free and Green Solvents: Recent research has demonstrated the synthesis of pyrrolidine-fused spirooxindoles in an environmentally benign solvent mixture of ethanol (B145695) and water without the need for a catalyst. rsc.orgresearchgate.net Exploring similar catalyst-free, one-pot methodologies for this compound would be a major advancement.

Use of Renewable Feedstocks: Traditional syntheses often rely on petroleum-based starting materials. An innovative approach would be to develop synthetic routes from renewable resources. For example, chiral pyrrolidines have been synthesized from naturally occurring starting materials like (S)-malic acid. nih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. tandfonline.com Applying these technologies to the synthesis of this compound could lead to more sustainable manufacturing processes.

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound as a versatile and valuable building block for the next generation of materials, medicines, and sustainable chemical technologies.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Tert-butylpyrrolidin-3-ol with high enantiomeric purity?

Synthesis of this compound requires careful selection of protecting groups and chiral auxiliaries. For enantioselective synthesis, asymmetric catalysis (e.g., using palladium complexes) or enzymatic resolution can be employed. Key steps include:

- Hydroxyl group protection : Use tert-butyloxycarbonyl (Boc) or silyl ethers to prevent undesired side reactions during alkylation or oxidation steps.

- Stereocontrol : Chiral ligands like BINAP or Josiphos can induce enantioselectivity during cyclization or substitution reactions .

- Deprotection : Acidic or basic hydrolysis (e.g., HCl/THF or NaOH/MeOH) to recover the hydroxyl group while preserving stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., tert-butyl at C3 and hydroxyl at C3). Coupling constants in H NMR help verify stereochemistry .

- Chiral HPLC : To determine enantiomeric excess using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .

- Mass Spectrometry (HRMS) : Validates molecular weight (CHNO, MW 173.25 g/mol) and isotopic patterns .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and tertiary amine groups. Limited solubility in water (<1 mg/mL at 25°C) .

- Stability : Degrades under strong oxidizing conditions (e.g., CrO) or prolonged exposure to light. Store at 2–8°C in inert atmospheres to prevent oxidation or racemization .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The tert-butyl group may occupy hydrophobic pockets, while the hydroxyl participates in hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD and binding free energy (MM/PBSA) quantify interactions .

- In Silico ADMET : Predict pharmacokinetics (e.g., LogP ~1.8, moderate blood-brain barrier penetration) using QSAR models .

Q. What mechanistic insights explain the compound’s role in modulating enzyme activity?

- Enzyme Inhibition : The pyrrolidine ring mimics transition states in enzymatic reactions. For example, the hydroxyl group may coordinate with metal ions in metalloproteases, while the tert-butyl group stabilizes hydrophobic interactions .

- Kinetic Studies : Measure values via Lineweaver-Burk plots. Competitive inhibition is common due to structural similarity with natural substrates .

Q. How can cross-coupling reactions be optimized to functionalize this compound for drug discovery?

- Buchwald–Hartwig Amination : Use Pd(OAc)/Xantphos catalysts to introduce aryl amines at the pyrrolidine nitrogen. Yields >80% achieved with CsCO base in dioxane at 100°C .

- Suzuki–Miyaura Coupling : Attach boronic acids to the tert-butyl group via Pd(PPh) catalysis. Microwave-assisted synthesis reduces reaction time to 2 hours .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Meta-Analysis : Compare IC values across studies (e.g., this compound vs. 4-Tert-butylpyrrolidin-3-ol) to identify substituent-dependent trends .

- Structural-Activity Relationships (SAR) : Modify the hydroxyl group to esters or ethers and test activity. For example, acetylated derivatives may exhibit reduced solubility but enhanced membrane permeability .

Comparative & Methodological Questions

Q. How does this compound compare to its structural analogs in terms of reactivity and bioactivity?

- Reactivity : The 3-tert-butyl group sterically hinders nucleophilic attacks at C3 compared to 1-Tert-butylpyrrolidin-2-one, which lacks a hydroxyl group .

- Bioactivity : this compound shows higher affinity for dopamine receptors than 4-Tert-butyl analogs, likely due to spatial alignment with binding pockets .

Q. What protocols are recommended for scaling up synthesis without compromising stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products